1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone
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Overview
Description
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a morpholine ring substituted with two methyl groups at the 2 and 6 positions .
Preparation Methods
The synthesis of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable alkylating agent under basic conditions.
Substitution with Methyl Groups: The morpholine ring is then substituted with methyl groups at the 2 and 6 positions using methylating agents such as methyl iodide.
Coupling with Phenyl Ethanone: The final step involves coupling the substituted morpholine ring with phenyl ethanone through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride.
Chemical Reactions Analysis
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Chemical Biology: It is utilized in the development of chemical probes for studying biological processes.
Industrial Applications: Although limited, the compound may be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone can be compared with other similar compounds, such as:
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound has a similar morpholine ring structure but differs in its functional groups and overall reactivity.
1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine:
The uniqueness of this compound lies in its specific substitution pattern and its utility in proteomics research, which distinguishes it from other morpholine derivatives .
Properties
IUPAC Name |
1-[4-(2,6-dimethylmorpholin-4-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-8-15(9-11(2)17-10)14-6-4-13(5-7-14)12(3)16/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSEAKLXNVZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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